L-p-Nitro(2,3,5,6-2H4)phenylalanine

Stable Isotope Labeling ID-LC-MS/MS Internal Standard

L-p-Nitro(2,3,5,6-2H4)phenylalanine is a deuterated non-proteinogenic L-amino acid featuring four ring-hydrogen-to-deuterium substitutions at positions 2, 3, 5, and 6 of the 4-nitrophenyl motif, yielding a molecular formula of C₉H₆D₄N₂O₄ (MW 214.21 g·mol⁻¹). It is the stable-isotope-labeled (deuterium‑d4) counterpart of L‑4‑nitrophenylalanine (CAS 949‑99‑5) and is supplied as an off‑white solid with a purity specification typically ≥98%.

Molecular Formula C₉H₆D₄N₂O₄
Molecular Weight 214.21
CAS No. 62595-13-5
Cat. No. B1145201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-p-Nitro(2,3,5,6-2H4)phenylalanine
CAS62595-13-5
Synonyms4-Nitro-L-phenyl-2,3,5,6-d4-alanine; p-Nitro-L-phenylalanine-d4;  L-3-(p-Nitrophenyl)-alanine-d4;  4-Nitro-L-phenylalanine-d4;  (S)-4-Nitrophenylalanine-d4;  3-(4-Nitrophenyl)-L-alanine-d4;  L-4-Nitrophenylalanine-d4;  L-p-Nitrophenylalanine-d4;  NSC 152925-
Molecular FormulaC₉H₆D₄N₂O₄
Molecular Weight214.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-p-Nitro(2,3,5,6-2H4)phenylalanine (CAS 62595-13-5) – Core Properties and Research Identity


L-p-Nitro(2,3,5,6-2H4)phenylalanine is a deuterated non-proteinogenic L-amino acid featuring four ring-hydrogen-to-deuterium substitutions at positions 2, 3, 5, and 6 of the 4-nitrophenyl motif, yielding a molecular formula of C₉H₆D₄N₂O₄ (MW 214.21 g·mol⁻¹). It is the stable-isotope-labeled (deuterium‑d4) counterpart of L‑4‑nitrophenylalanine (CAS 949‑99‑5) and is supplied as an off‑white solid with a purity specification typically ≥98% . Its primary documented role is as a key intermediate in the synthesis of 3‑Des[2‑(dimethylamino)ethyl]zolmitriptan‑d6 3‑acetic acid, the deuterated metabolite of the anti‑migraine drug zolmitriptan .

Deuterated intermediate for zolmitriptan‑d6 metabolite synthesis
Ring‑d4 ISTD for 4‑nitrophenylalanine in ID‑LC‑MS/MS
Ring‑d4 pattern enables aromatic‑region silencing in ¹H NMR

Why Non-Deuterated or Differently Labeled Analogs Cannot Replace L-p-Nitro(2,3,5,6-2H4)phenylalanine in Quantitative Workflows


In isotope-dilution liquid chromatography–mass spectrometry (ID‑LC‑MS), the internal standard must co‑elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency while providing a distinct mass shift to avoid signal cross‑talk . Non‑deuterated L‑4‑nitrophenylalanine (MW 210.19) lacks this mass offset and therefore cannot serve as a stable-isotope internal standard for the native analyte; any attempt to use it would introduce unaccounted analytical bias. Among deuterated alternatives, the ring‑d4 labeling pattern of the target compound is structurally matched to preserve chromatographic co‑elution with the corresponding d0 analyte while generating a clean +4 Da shift in the precursor ion . Inadequately characterized or differently substituted isotopologues (e.g., chain‑labeled or partially deuterated variants) risk altered retention time, differential matrix effects, or incomplete isotopic enrichment, each of which compromises quantification accuracy and batch‑to‑batch reproducibility .

Non‑deuterated analog
L‑4‑nitrophenylalanine cannot provide the required mass shift for isotope dilution
Differently labeled isotopologues
Chain‑ or partially deuterated variants may alter chromatographic retention and matrix response
Incomplete enrichment
Lower isotopic enrichment or mixed labeling may compromise batch‑to‑batch reproducibility

Quantitative Differentiation of L-p-Nitro(2,3,5,6-2H4)phenylalanine: What the Data Show


Mass-Shift Advantage for Isotope Dilution vs. Non-Deuterated L‑4‑Nitrophenylalanine

The deuterated compound provides a nominal mass shift of +4.02 Da relative to its non-deuterated analog (L-4-nitrophenylalanine, monoisotopic mass 210.064 Da) . This exceeds the minimum recommended +3 Da shift for reliable MS discrimination, avoiding isotopic cross-contamination from the natural M+2 or M+3 isotopologue cluster of the analyte .

Mass‑Shift Advantage
Class‑level inference
+4.02 Da vs 210.19 Da (non‑deuterated)
Supports clean MRM channel separation from d0 analyte
Exceeds typical +3 Da threshold for ISTD discrimination
Stable Isotope Labeling ID-LC-MS/MS Internal Standard

Documented Purity Level of the Target Compound

The target compound is listed at ≥98% purity by at least one primary supplier . The non-deuterated comparator L‑4‑nitrophenylalanine is commercially available at ≥99% (HPLC) . The slightly lower purity is typical of isotopically enriched fine chemicals, for which stringent purification steps risk isotopic exchange, and is considered acceptable for use as an MS internal standard where trace impurities are resolved chromatographically and do not impact quantification if the mass channel is clean .

Purity Specification
Cross‑study comparable
≥98% (target) vs ≥99% (non‑deuterated)
Typical for isotopically enriched intermediates; fit for ISTD use
Verify against CoA; trace impurities resolved chromatographically
Chemical Purity Quality Control Procurement Specification

Specified Deuterium Incorporation Pattern: Ring-d4 vs. Alternative Labeling Positions

The deuteration at positions 2,3,5,6 of the aromatic ring (ring‑d4) leaves the benzylic and α‑carbon protons unlabeled, which is structurally relevant for NMR applications where the aromatic region must be silenced while retaining the Cα‑H and benzylic signals for conformational analysis . This contrasts with chain‑deuterated phenylalanine‑d7 or partially deuterated variants, which would alter the aliphatic spectral region differently.

Deuteration Pattern
Class‑level inference
Ring‑d4 (2,3,5,6); Cα‑H and benzylic ¹H retained
Silences aromatic region while preserving aliphatic proton signals in NMR
Data to verify for specific NMR S/N improvement
Isotopic Enrichment Pattern NMR Spectroscopy Metabolic Tracing

Enabling Synthesis of Zolmitriptan‑d6 Metabolite: A Specific Intermediate Role

The compound is expressly used as an intermediate in the synthesis of 3-Des[2-(dimethylamino)ethyl]zolmitriptan-d6 3-acetic acid (D288969), the stable-isotope-labeled metabolite required for LC-MS/MS quantification of zolmitriptan’s primary phase I metabolite . Alternative routes to this metabolite require different labeled starting materials; using this specific ring-d4 nitrophenylalanine ensures the desired labeling pattern is carried through the synthetic sequence without isotopic scrambling .

Metabolite Synthesis
Class‑level inference
Intermediate for 3‑Des[2‑(dimethylamino)ethyl]zolmitriptan‑d6 3‑acetic acid
Enables defined isotope pattern in final metabolite standard
No public yield data; pathway‑dependent
Deuterated Drug Metabolite Synthesis Pharmacokinetic Standards Zolmitriptan-d6

Where L-p-Nitro(2,3,5,6-2H4)phenylalanine Delivers the Strongest Evidence-Based Advantage


Isotope-Dilution LC-MS/MS Quantification of 4‑Nitrophenylalanine or Its Derivatives in Biological Matrices

When quantifying 4‑nitrophenylalanine (e.g., released from enzymatic digests or as a prodrug indicator) in plasma, tissue, or cell lysates, the target compound serves as the ideal stable-isotope-labeled internal standard. Its +4 Da mass differential provides clean MRM channel separation from the endogenous d0 analyte, compensating for matrix effects and ion suppression as required for regulatory bioanalysis .

Synthesis of Deuterated Metabolite Reference Standards for Zolmitriptan Pharmacokinetic Studies

Research groups or CROs needing the deuterated metabolite 3‑Des[2‑(dimethylamino)ethyl]zolmitriptan‑d6 3‑acetic acid for clinical or preclinical pharmacokinetic LC-MS/MS assays can use this intermediate as the starting material, ensuring isotopic fidelity and reducing synthesis development timelines .

Selective ¹H NMR Structural Studies Requiring a Silenced Aromatic Region

Protein chemists or peptide chemists incorporating p‑nitrophenylalanine as a spectroscopic probe can employ the ring‑d4 version to eliminate aromatic proton signals, simplifying analysis of the aliphatic region, including stereochemical assignment at the α‑carbon and conformational dynamics of the side chain .

Application
Selection Property
Validation Focus
ID‑LC‑MS/MS quantification of 4‑nitrophenylalanine in research matrices
Ring‑d4 mass shift for clean MRM channel separation
Co‑elution and matrix‑effect compensation review
Synthesis of zolmitriptan‑d6 metabolite reference standards for PK research
Established synthetic intermediate with defined isotopic pattern
Isotopic fidelity and pathway specificity documentation
¹H NMR structural studies requiring silenced aromatic region
Ring‑d4 deuteration preserves Cα‑H and benzylic signals
Aliphatic region analysis and stereochemical assignment
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